molecular formula C21H27N2O2+ B285939 1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM

1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM

Cat. No.: B285939
M. Wt: 339.5 g/mol
InChI Key: UBYBOJBCKQMNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound with a unique structure that includes a benzimidazole core, a hydroxypropyl group, and a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methylphenoxy group through an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its benzimidazole core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C21H27N2O2+

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4-methylphenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol

InChI

InChI=1S/C21H27N2O2/c1-4-7-21-22(3)19-8-5-6-9-20(19)23(21)14-17(24)15-25-18-12-10-16(2)11-13-18/h5-6,8-13,17,24H,4,7,14-15H2,1-3H3/q+1

InChI Key

UBYBOJBCKQMNOW-UHFFFAOYSA-N

SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C)O)C

Canonical SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C)O)C

Origin of Product

United States

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